Cas no 844495-45-0 (5-(5-formylpyridin-2-yl)thiophene-2-carboxylic acid)

844495-45-0 structure
Produktname:5-(5-formylpyridin-2-yl)thiophene-2-carboxylic acid
5-(5-formylpyridin-2-yl)thiophene-2-carboxylic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Thiophenecarboxylic acid, 5-(5-formyl-2-pyridinyl)-
- 5-(5-formylpyridin-2-yl)thiophene-2-carboxylic acid
- EN300-1131813
- 5-(5-Formylpyridin-2-yl)thiophene-2-carboxylicacid
- SCHEMBL2555080
- 5-(5-Formylpyridin-2-yl)thiophene-2-carboxylic acid
- 844495-45-0
-
- MDL: MFCD09800585
- Inchi: InChI=1S/C11H7NO3S/c13-6-7-1-2-8(12-5-7)9-3-4-10(16-9)11(14)15/h1-6H,(H,14,15)
- InChI-Schlüssel: QBBNYDUAMBNNIT-UHFFFAOYSA-N
Berechnete Eigenschaften
- Genaue Masse: 233.015
- Monoisotopenmasse: 233.015
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 16
- Anzahl drehbarer Bindungen: 3
- Komplexität: 284
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 95.5A^2
- XLogP3: 1.6
5-(5-formylpyridin-2-yl)thiophene-2-carboxylic acid Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Chemenu | CM526123-1g |
5-(5-Formylpyridin-2-yl)thiophene-2-carboxylic acid |
844495-45-0 | 97% | 1g |
$302 | 2022-06-10 | |
Enamine | EN300-1131813-1.0g |
5-(5-formylpyridin-2-yl)thiophene-2-carboxylic acid |
844495-45-0 | 1g |
$728.0 | 2023-06-09 | ||
Enamine | EN300-1131813-5.0g |
5-(5-formylpyridin-2-yl)thiophene-2-carboxylic acid |
844495-45-0 | 5g |
$2110.0 | 2023-06-09 | ||
Enamine | EN300-1131813-5g |
5-(5-formylpyridin-2-yl)thiophene-2-carboxylic acid |
844495-45-0 | 95% | 5g |
$2110.0 | 2023-10-26 | |
Enamine | EN300-1131813-0.1g |
5-(5-formylpyridin-2-yl)thiophene-2-carboxylic acid |
844495-45-0 | 95% | 0.1g |
$640.0 | 2023-10-26 | |
Ambeed | A475123-1g |
5-(5-Formylpyridin-2-yl)thiophene-2-carboxylic acid |
844495-45-0 | 97% | 1g |
$305.0 | 2023-01-25 | |
Enamine | EN300-1131813-10g |
5-(5-formylpyridin-2-yl)thiophene-2-carboxylic acid |
844495-45-0 | 95% | 10g |
$3131.0 | 2023-10-26 | |
Enamine | EN300-1131813-0.25g |
5-(5-formylpyridin-2-yl)thiophene-2-carboxylic acid |
844495-45-0 | 95% | 0.25g |
$670.0 | 2023-10-26 | |
Enamine | EN300-1131813-0.05g |
5-(5-formylpyridin-2-yl)thiophene-2-carboxylic acid |
844495-45-0 | 95% | 0.05g |
$612.0 | 2023-10-26 | |
Enamine | EN300-1131813-10.0g |
5-(5-formylpyridin-2-yl)thiophene-2-carboxylic acid |
844495-45-0 | 10g |
$3131.0 | 2023-06-09 |
5-(5-formylpyridin-2-yl)thiophene-2-carboxylic acid Verwandte Literatur
-
Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
-
3. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
844495-45-0 (5-(5-formylpyridin-2-yl)thiophene-2-carboxylic acid) Verwandte Produkte
- 1286208-21-6((R)-Tert-Butyl 1-isobutyrylpyrrolidin-3-ylcarbamate)
- 1185041-85-3(N-(1,3-benzothiazol-2-yl)-N-2-(morpholin-4-yl)ethyl-1,2-oxazole-5-carboxamide hydrochloride)
- 2097924-12-2(1-{1-(3,5-dimethoxybenzoyl)azetidin-3-ylmethyl}pyrrolidine-2,5-dione)
- 1447449-99-1(1-Fluoro-7-methoxynaphthalen-2-OL)
- 129822-48-6(tert-Butyl 5-chloro-1H-indole-1-carboxylate)
- 1267447-41-5(4-cyclopropyl-2-acetamido-1,3-thiazole-5-carboxylic acid)
- 2138177-68-9(2-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-2-cyclopropylpropanamide)
- 2228726-65-4(5-methoxy-3-(1-methylpyrrolidin-2-yl)methyl-5-oxopentanoic acid)
- 2648982-35-6(3-Fluoro-2-(2-isocyanatoethyl)pyridine)
- 338397-81-2(1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-1-ethanol)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:844495-45-0)5-(5-formylpyridin-2-yl)thiophene-2-carboxylic acid

Reinheit:99%
Menge:1g
Preis ($):274.0